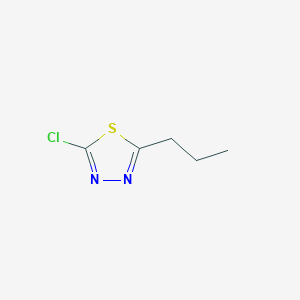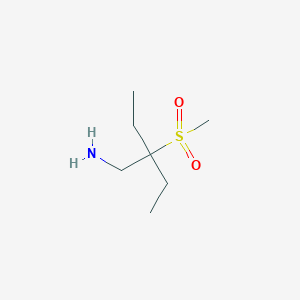![molecular formula C20H26ClNO B1374555 2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-13-9](/img/structure/B1374555.png)
2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
描述
2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a chemical compound that features a biphenyl group linked to a piperidine ring via an ethoxy bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl moiety can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Ethoxy Bridge: The biphenyl intermediate is then reacted with an ethylene oxide derivative to form the ethoxy bridge.
Formation of the Piperidine Ring: The ethoxy-bridged biphenyl is then reacted with piperidine under basic conditions to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the use of high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Various substituted piperidines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-[2-(4-Biphenylyl)ethyl]piperidine
- 2-[2-(4-Biphenylyl)ethoxy]piperidine
- 2-[2-(4-Biphenylyl)methoxy]piperidine
Uniqueness
2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is unique due to the presence of both the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. The ethoxy bridge provides additional flexibility, allowing for more diverse interactions with molecular targets compared to similar compounds.
属性
IUPAC Name |
2-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-6-18(7-3-1)19-11-9-17(10-12-19)16-22-15-13-20-8-4-5-14-21-20;/h1-3,6-7,9-12,20-21H,4-5,8,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHGZKQGMWDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-13-9 | |
| Record name | Piperidine, 2-[2-([1,1′-biphenyl]-4-ylmethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)


![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)



amine](/img/structure/B1374483.png)
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)

![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)
